L-97-1

Asthma Allergic Response Bronchial Hyper-responsiveness

L-97-1 (CAS 770703-20-3) is a water-soluble, small-molecule antagonist of the human adenosine A1 receptor (A1AR). It belongs to the xanthine class of compounds and exhibits high affinity and selectivity for A1ARs over other adenosine receptor subtypes and unrelated enzyme targets.

Molecular Formula C29H38N6O3
Molecular Weight 518.6 g/mol
CAS No. 770703-20-3
Cat. No. B1674202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-97-1
CAS770703-20-3
SynonymsL-97-1;  L 97-1;  L97-1; 
Molecular FormulaC29H38N6O3
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C2=C(N=C(N2CCN(CC)CCO)CC3=CC=CC=C3)N(C1=O)CCC4=CC=C(C=C4)N
InChIInChI=1S/C29H38N6O3/c1-3-15-35-28(37)26-27(34(29(35)38)16-14-22-10-12-24(30)13-11-22)31-25(21-23-8-6-5-7-9-23)33(26)18-17-32(4-2)19-20-36/h5-13,36H,3-4,14-21,30H2,1-2H3
InChIKeyQVEHDKFBFDUCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





L-97-1 (CAS 770703-20-3) Technical Overview for Procurement and Research Use


L-97-1 (CAS 770703-20-3) is a water-soluble, small-molecule antagonist of the human adenosine A1 receptor (A1AR) [1]. It belongs to the xanthine class of compounds and exhibits high affinity and selectivity for A1ARs over other adenosine receptor subtypes and unrelated enzyme targets . Its dual pharmacological action, preventing both bronchoconstriction and acute airway inflammation, distinguishes it from many existing asthma therapies [2].

L-97-1 (CAS 770703-20-3): Why A1 Adenosine Receptor Antagonists Are Not Interchangeable


The clinical and preclinical performance of L-97-1 cannot be assumed for other A1 adenosine receptor antagonists or asthma therapies. Key differentiators include its unique dual-action profile on both early and late allergic responses, a feature not shared by the clinically established comparator montelukast [1]. Furthermore, its favorable oral bioavailability and a clean selectivity profile, characterized by a lack of inhibition of human phosphodiesterase (PDE) enzymes, contrast with the broader, less selective actions of classic xanthines like theophylline [2]. Substituting L-97-1 with a structurally distinct A1 antagonist such as DPCPX or a generic PDE inhibitor would likely result in a different therapeutic and side-effect profile, underscoring the need for compound-specific procurement based on quantitative evidence.

L-97-1 (CAS 770703-20-3): Quantitative Evidence for Superior Performance in Asthma and Sepsis Models


L-97-1 Blocks Both Early and Late Allergic Responses, Unlike Montelukast

In a direct head-to-head study in a hyper-responsive rabbit model of allergic asthma, L-97-1 demonstrated a dual blockade of both early allergic response (EAR) and late allergic response (LAR), whereas montelukast, a cysteinyl leukotriene-1 receptor antagonist, blocked only the late allergic response [1]. This was assessed by measuring lung dynamic compliance (Cdyn) for 6 hours post-allergen challenge.

Asthma Allergic Response Bronchial Hyper-responsiveness

L-97-1 Provides Superior Early-Phase Lung Function Protection Compared to Montelukast

In the same head-to-head study, L-97-1 (1 mg/kg) significantly improved lung dynamic compliance (Cdyn) at all time points (0-360 min) following allergen challenge, whereas montelukast (0.15 mg/kg) only showed a significant effect during the 60-300 min interval [1].

Asthma Lung Dynamic Compliance Allergic Response

L-97-1 Exhibits a Unique Differential Anti-Inflammatory Profile in BAL Fluid

Analysis of bronchoalveolar lavage (BAL) fluid post-challenge revealed that L-97-1 (1 mg/kg) significantly reduced lymphocyte counts at both 6 and 24 hours, an effect not observed with montelukast [1]. Conversely, montelukast significantly reduced BAL macrophages, while L-97-1 did not. Both compounds reduced eosinophils and neutrophils.

Inflammation Asthma Bronchoalveolar Lavage

L-97-1 is a Highly Selective A1 Antagonist with No PDE Inhibition

Unlike the classic xanthine theophylline, a non-selective adenosine antagonist and phosphodiesterase (PDE) inhibitor, L-97-1 demonstrated high selectivity in radioligand binding studies. It showed strong affinity for human A1 adenosine receptors but no inhibition of human phosphodiesterase II, III, IV, and V enzymes [1].

Receptor Selectivity Phosphodiesterase Inhibition Safety Pharmacology

L-97-1 Demonstrates Oral Bioavailability with Sustained Plasma Levels in Preclinical Model

Following a single intragastric dose of 1 mg/kg in allergic rabbits, L-97-1 achieved measurable plasma concentrations, demonstrating oral bioavailability. Plasma levels peaked within 15-30 minutes (mean 48-47.5 ng/mL) and remained quantifiable for up to 24 hours (mean 1.84 ng/mL at 24 h) [1]. This contrasts with DPCPX (1,3-dipropyl-8-cyclopentylxanthine), a classic A1 antagonist which has very low aqueous solubility and is not orally bioavailable in a clinically useful manner.

Pharmacokinetics Oral Bioavailability Drug Development

L-97-1 (CAS 770703-20-3): Optimal Research and Industrial Application Scenarios


Investigating Dual-Phase Allergic Response Mechanisms in Asthma Models

L-97-1 is ideally suited for preclinical studies aiming to dissect the pathways governing both the early and late phases of the allergic response. Its proven ability to block both EAR and LAR, in contrast to comparators like montelukast which only block LAR, provides a powerful tool for differentiating A1AR-mediated effects across the full time course of an asthma exacerbation [1].

Elucidating Lymphocyte-Specific Inflammatory Pathways

Researchers investigating the role of distinct immune cell populations in allergic inflammation will find L-97-1's unique ability to reduce BAL lymphocytes highly valuable. This specific activity differentiates it from other anti-inflammatory agents like montelukast and allows for targeted studies on A1AR-mediated lymphocytic inflammation, which is a key component of chronic asthma pathology [1].

Developing Oral Therapeutics with a Favorable Safety Profile

L-97-1 is an excellent candidate for drug discovery programs seeking an orally bioavailable asthma or anti-inflammatory agent with a cleaner safety profile than classic xanthines. Its demonstrated oral bioavailability, combined with its high selectivity for A1AR and complete lack of PDE enzyme inhibition, reduces the risk of off-target effects associated with broader-spectrum adenosine antagonists and PDE inhibitors [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-97-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.